molecular formula C12H21NO4 B15131782 Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid CAS No. 1965310-30-8

Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

Cat. No.: B15131782
CAS No.: 1965310-30-8
M. Wt: 243.30 g/mol
InChI Key: RELMMCLJMQTQFA-PELKAZGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Cis-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

CAS No.

1965310-30-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(1S,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m1/s1

InChI Key

RELMMCLJMQTQFA-PELKAZGASA-N

Isomeric SMILES

C[C@@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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